molecular formula C4H7NS B1583354 Propyl thiocyanate CAS No. 4251-16-5

Propyl thiocyanate

Cat. No. B1583354
CAS RN: 4251-16-5
M. Wt: 101.17 g/mol
InChI Key: VDQRHYCVPYJPHU-UHFFFAOYSA-N
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Description

Propyl thiocyanate is a chemical compound with the molecular formula C4H7NS . It is a type of organic thiocyanate . Organic thiocyanates are common in natural products, synthetic drugs, and bioactive molecules .


Synthesis Analysis

Organic thiocyanates, including propyl thiocyanate, can be synthesized through various methods. The most common method is the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .


Molecular Structure Analysis

Propyl thiocyanate contains a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 thiocyanate (aliphatic) . The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .


Chemical Reactions Analysis

Thiocyanates, including propyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .

Scientific Research Applications

Indirect Determination of Thiocyanate

Propyl thiocyanate is utilized in a method for indirect determination of thiocyanate. This method involves extraction and floatation of copper, showing a linear relation between the extraction yield of Cu(II) and the amount of thiocyanate. This approach has been successfully applied to determine thiocyanate in urine and saliva of smokers and non-smokers (Ru Zong-ling, 2006).

Genome Analysis of Thiocyanate Oxidizing Species

Thiocyanate-oxidizing bacteria, such as Thioalkalivibrio species, are studied for their role in bioremediation of industrial waste streams. Genome analysis of these species provides insights into thiocyanate degradation and its genetic and metabolic diversity, essential for environmental applications (T. Berben et al., 2017).

Antimicrobial Activity of Thiocyanates

Allylic thiocyanates derived from reactions like the Morita-Baylis-Hillman reaction exhibit antimicrobial activity against various pathogens, including methicillin-resistant S. aureus (MRSA). These compounds are promising candidates for developing new antimicrobial agents (Marcus M. Sá et al., 2014).

Synthesis and Transformations of Thiocyanates

Thiocyanates, including propyl thiocyanate, are important synthetic intermediates in the synthesis of pesticides, medicines, and materials. Recent advances in the synthesis and transformations of thiocyanates have broadened their synthetic applications (Qing Xu et al., 2019).

Thiocyanation of (Hetero) Aromatic C-H Bonds

Thiocyanation of (hetero)aromatic C-H bonds using ammonium thiocyanate is a significant development in organic synthesis, providing a practical method for synthesizing aryl thiocyanates. These compounds are used as dyes, insecticides, and building blocks for diverse organosulfur compounds (S. Majedi et al., 2020).

Biological Activities of Heterocycles from Thiocyanate

Organic thiocyanates are intermediates for synthesizing various heterocycles with activities like herbicidal, anticancer, and antimicrobial. Thiocyanate derivatives like thiadiazine and oxathiole exhibit significant biological activities (B. Langi et al., 2011).

Applications in Solar Cell Technology

Thiocyanate compounds like Copper (I) thiocyanate (CuSCN) are used in perovskite-based solar cells as a cost-competitive hole selective contact. The development of new solvents for dissolving CuSCN has improved the efficiency and stability of these solar cells (G. Murugadoss et al., 2017).

Thiocyanate-selective Membrane Electrodes

Thiocyanate-selective electrodes based on Schiff base complexes are developed for environmental and biological applications. These electrodes show high selectivity and sensitivity for thiocyanate, useful in detecting thiocyanate in various matrices like wastewater and human urine (A. Shokrollahi et al., 2008).

Microbial Fuel Cells for Thiocyanate Degradation

Microbial fuel cells using thiocyanate-degrading bacteria offer a solution for remediating thiocyanate-contaminated environments while generating electrical energy. Studies on these systems provide insights into the microbial community and metabolic pathways involved in thiocyanate degradation (Gaofeng Ni et al., 2018).

Thiocyanate in Health Research

The determination of thiocyanate in exhaled breath condensate and its implications in health research, particularly in cystic fibrosis, has been explored. New methods for quantifying thiocyanate in biological fluids are critical for understanding its role in various health conditions (J. D. Chandler et al., 2018).

Safety And Hazards

Safety data sheets suggest that propyl thiocyanate may cause respiratory tract irritation, be harmful if swallowed or absorbed through skin, and may cause skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

Recent advances in the chemistry of organic thiocyanates have highlighted the importance of these compounds in various fields . Future research could focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

properties

IUPAC Name

propyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-2-3-6-4-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQRHYCVPYJPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962541
Record name Propyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl thiocyanate

CAS RN

4251-16-5
Record name Thiocyanic acid, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4251-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl thiocyanate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl thiocyanate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
MT Bogert - Journal of the American Chemical Society, 1903 - ACS Publications
… Normal Propyl Dithiocarbamate, H2NCSSC,H7.prepared from normal propyl thiocyanate and hydrogen sulphide in a similar manner, crystallizes from a mixture ofnaphtha and carbon …
Number of citations: 10 pubs.acs.org
RS Vernon, HD Pierce Jr, JH Borden… - Environmental …, 1978 - academic.oup.com
… Molecular moieties nullifying the oviposition inducing properties of the active structures were observed in propyl thiocyanate, dipropyl sulfoxide and propionaldehyde dipropylthioacetal. …
Number of citations: 36 academic.oup.com
JD Genzer, CP Huttrer, GC Wessem - Journal of the American …, 1951 - ACS Publications
… Two grams of 7-(^-bromophenoxy)-propyl thiocyanate was heated for 15 minutes on a steam-bath at 50 with an excess of alcoholic KOH; the solution was cooled anddiluted with water. …
Number of citations: 21 pubs.acs.org
K BERG-NIELSEN, T STENSRUD… - Acta Chem …, 1972 - actachemscand.org
… Also in the reactions of propyl thiocyanate with chloromalonyl and benzylmalonyl chloride, respectively, the expected chlorothiocarbonic ester was formed. There is evidently a close …
Number of citations: 0 actachemscand.org
F Mohanazadeh, M Aghvami - Tetrahedron Letters, 2007 - Elsevier
2-Hydroxy-N,N,N-tributylethanaminium thiocyanate was utilized as both solvent and reagent for the conversion of alkyl halides to the corresponding alkyl thiocyanates in good yields …
Number of citations: 19 www.sciencedirect.com
JF Yeager, A Hager, JM Straley - Annals of the Entomological …, 1935 - academic.oup.com
… Within group 3, n-propyl thiocyanate is considerably less effective in 0.06 per cent concentration than the other two compounds. In general, the difference of effects by the three …
Number of citations: 11 academic.oup.com
M Menard, AM Wrigley… - Canadian Journal of …, 1961 - cdnsciencepub.com
… 2-Imino-1 ,S-osathialze IIydroclzloride An excess of dry hydrogen chloride was passed through a solution of 41 g of 3-hydroxypropyl thiocyanate in 200 ml of anhydrous ether at O0 in …
Number of citations: 8 cdnsciencepub.com
F Taherirastgar, L Brandsma - Chemische Berichte, 1997 - Wiley Online Library
… warm up to room temperature in the presence of an additional equivalent of n-BuLi, the intermediary allene is converted into 1-propynyllithium (2c), which reacts with propyl thiocyanate …
KA HASSALL - Annals of Applied Biology, 1953 - Wiley Online Library
… 143.9 Propyl thiocyanate … Amyl iodide Hexyl iodide Heptyl iodide Methyl thiocyanate Ethyl thiocyanate Propyl thiocyanate Butyl thiocyanate Amyl thiocyanate … Curved Propyl thiocyanate …
Number of citations: 13 onlinelibrary.wiley.com
Z Li, L Lang, Y Ma… - Journal of Labelled …, 2008 - Wiley Online Library
… The radiolabeling precursor, 3-toluenesulfonyloxypropyl thiocyanate, was prepared from 3-… 1) beginning by heating 3-toluenesulfonyloxypropyl thiocyanate with [18F]fluoride, K2CO3, …

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